molecular formula C8H6ClNO3 B1582321 2'-Chloro-5'-nitroacetophenone CAS No. 23082-50-0

2'-Chloro-5'-nitroacetophenone

Cat. No.: B1582321
CAS No.: 23082-50-0
M. Wt: 199.59 g/mol
InChI Key: PNXVQYABDFYOFY-UHFFFAOYSA-N
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Description

2’-Chloro-5’-nitroacetophenone: is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of acetophenone, characterized by the presence of a chlorine atom at the 2’ position and a nitro group at the 5’ position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Chloro-5’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone. The typical synthetic route includes:

Industrial Production Methods: Industrial production of 2’-Chloro-5’-nitroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-5’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, methanol).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 2’-Chloro-4’-nitroacetophenone
  • 3’-Chloro-5’-nitroacetophenone
  • 2’-Bromo-5’-nitroacetophenone

Comparison: 2’-Chloro-5’-nitroacetophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVQYABDFYOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177658
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-50-0
Record name 2′-Chloro-5′-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23082-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
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Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(2-chloro-5-nitrophenyl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(2-chloro-5-nitrophenyl)ethanone in organic synthesis?

A1: 1-(2-chloro-5-nitrophenyl)ethanone serves as a versatile building block for synthesizing diverse heterocyclic compounds. For instance, it acts as a key starting material in the Willgerodt-Kindler reaction, enabling the efficient one-pot synthesis of substituted 2-aminobenzo[b]thiophenes []. This reaction involves reacting 1-(2-chloro-5-nitrophenyl)ethanone with various primary and secondary amines in the presence of sulfur, leading to the formation of the desired benzothiophene derivatives.

Q2: How is 1-(2-chloro-5-nitrophenyl)ethanone utilized in the synthesis of chalcones?

A2: 1-(2-chloro-5-nitrophenyl)ethanone serves as a crucial precursor for synthesizing a series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone compounds, commonly known as chalcones []. These compounds are prepared via crossed-Aldol condensation reactions, where 1-(2-chloro-5-nitrophenyl)ethanone reacts with various substituted benzaldehydes under basic conditions. This reaction results in the formation of a carbon-carbon double bond, yielding the desired chalcone derivatives.

Q3: What are the potential applications of the compounds derived from 1-(2-chloro-5-nitrophenyl)ethanone?

A3: The synthesized chalcone derivatives from 1-(2-chloro-5-nitrophenyl)ethanone exhibit promising antimicrobial activities []. Researchers evaluated these compounds against various bacterial and fungal strains using the Kirby-Baur disc diffusion method. The results indicated that the presence of specific substituents on the phenyl rings of the chalcones significantly influences their antimicrobial efficacy. This suggests that further exploration of these compounds and their derivatives could lead to the development of novel antimicrobial agents.

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